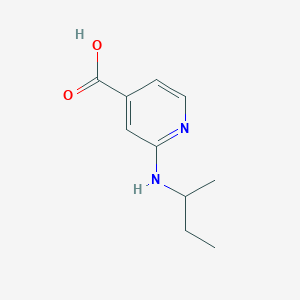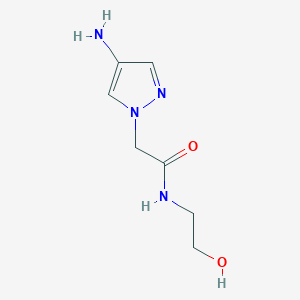
2-(4-amino-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)acetamide
Overview
Description
2-(4-amino-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)acetamide (2-APEA) is a synthetic compound that has been studied for its potential applications in the fields of medicine, agriculture, and biotechnology. It is a pyrazole derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, 2-APEA has been explored for its potential use in the synthesis of a variety of new compounds with potential therapeutic and/or agricultural applications.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
- Novel Co(II) and Cu(II) Coordination Complexes: Pyrazole-acetamide derivatives have been utilized in creating Co(II) and Cu(II) coordination complexes. These complexes exhibited significant in vitro antioxidant activities as evaluated by various assays, indicating potential for therapeutic applications. The study also elaborates on the impact of hydrogen bonding in self-assembly processes of these complexes (Chkirate et al., 2019).
Chemical Reactions and Molecular Interactions
- Acid Catalyzed Heterolysis of Pyrazol Derivative: A study explored the acid-catalyzed hydrolysis of a pyrazol α-chloroacetanilide derivative, yielding various hydrolysis products. This research provides insights into the chemical behavior and potential applications of pyrazole derivatives in synthetic chemistry (Rouchaud et al., 2010).
Synthesis of Novel Compounds
- Synthesis of New N-Substituted-2-amino-1,3,4-thiadiazoles: The reaction of 2-amino-1,3,4-thiadiazole with various reagents led to the creation of novel compounds, including a pyrazole derivative. These compounds were evaluated for their cytotoxicity and antioxidant activities, indicating the broad utility of pyrazole derivatives in medicinal chemistry (Hamama et al., 2013).
Structural Analysis and Molecular Design
- Different Molecular Conformations in Pyrazole Derivatives: A study examined the molecular conformations and hydrogen bonding in several 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides. This research is crucial for understanding the structural aspects of pyrazole derivatives, which can be pivotal in drug design (Narayana et al., 2016).
Antimicrobial Activity
- New Heterocyclic Compounds Incorporating Antipyrine Moiety: Synthesis of various heterocyclic compounds with an antipyrine moiety, including pyrazole derivatives, was achieved. These compounds were evaluated for their antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Aly et al., 2011).
properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c8-6-3-10-11(4-6)5-7(13)9-1-2-12/h3-4,12H,1-2,5,8H2,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESPBZRURBEGJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)NCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-amino-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



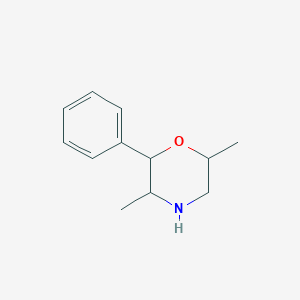
![3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B1438229.png)



![2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole](/img/structure/B1438233.png)

![[2-(Butan-2-yloxy)phenyl]boranediol](/img/structure/B1438235.png)
![1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438238.png)
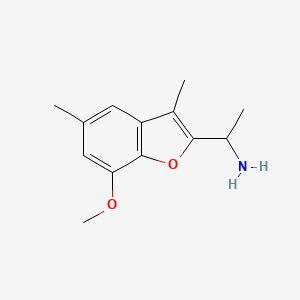
![N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1438240.png)
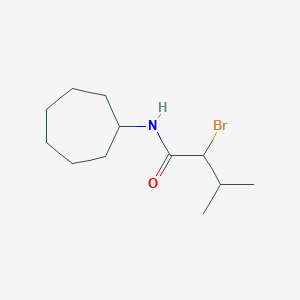
![2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1438247.png)
